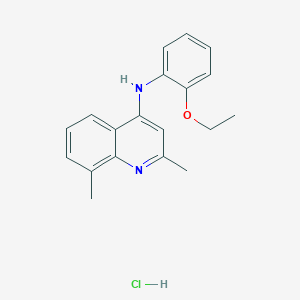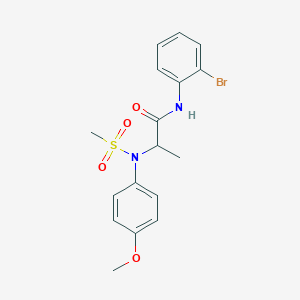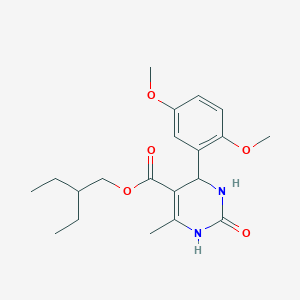
N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride is a chemical compound with a complex structure that includes an ethoxyphenyl group and a quinoline backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride typically involves multiple steps. One common method starts with the preparation of the quinoline backbone, followed by the introduction of the ethoxyphenyl group. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as refluxing, crystallization, and purification using techniques like chromatography .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include bromine for oxidation, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions with bromine can lead to the formation of brominated derivatives, which may have different biological activities compared to the parent compound .
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its role as an inhibitor or activator of specific biological pathways.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride include other quinoline derivatives and ethoxyphenyl-substituted compounds. These compounds share structural similarities but may differ in their biological activities and applications .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of the ethoxyphenyl group and the quinoline backbone. This combination can result in distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O.ClH/c1-4-22-18-11-6-5-10-16(18)21-17-12-14(3)20-19-13(2)8-7-9-15(17)19;/h5-12H,4H2,1-3H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKOWJKZABJBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC(=NC3=C(C=CC=C23)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![sodium 4-({[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetyl}amino)benzenesulfonate](/img/structure/B5006320.png)

![methyl 2-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B5006335.png)
![2-(2-bromo-4,5-dimethoxyphenyl)-N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B5006347.png)
![benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5006352.png)
![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5006359.png)
![1-[4-(4-methoxyphenoxy)butoxy]-2-nitrobenzene](/img/structure/B5006363.png)
![1-[4-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5006369.png)
![1-(4-isopropylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5006380.png)
![4-(1-cyano-2-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzoic acid](/img/structure/B5006388.png)

![3,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5006411.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5006414.png)

